5-(Trifluoromethyl)thiophene-2-carbaldehyde
Overview
Description
5-(Trifluoromethyl)thiophene-2-carbaldehyde is an organic compound characterized by the presence of a trifluoromethyl group attached to the thiophene ring at the 5-position and a formyl group at the 2-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Direct Trifluoromethylation: One common method involves the direct trifluoromethylation of thiophene-2-carbaldehyde using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Transition Metal Catalysis: Transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be employed to introduce the trifluoromethyl group onto the thiophene ring.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound can be synthesized using a batch process involving the reaction of thiophene-2-carbaldehyde with trifluoromethylating agents under controlled conditions.
Continuous Flow Process: Continuous flow chemistry can also be applied to enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, often involving the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and Dess-Martin periodinane.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and strong bases are often employed in substitution reactions.
Major Products Formed:
Oxidation Products: Trifluoromethyl thiophene-2-carboxylic acid.
Reduction Products: 5-(Trifluoromethyl)thiophene-2-methanol.
Substitution Products: Various substituted thiophenes depending on the reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological macromolecules. Medicine: Industry: Utilized in the production of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 5-(Trifluoromethyl)thiophene-2-carbaldehyde exerts its effects depends on its specific application. For example, in drug discovery, the trifluoromethyl group can enhance binding affinity to target proteins by increasing hydrophobic interactions and improving metabolic stability.
Molecular Targets and Pathways Involved:
Protein Binding: The trifluoromethyl group can interact with amino acid residues in the active site of enzymes or receptors.
Metabolic Pathways: The compound may be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites.
Comparison with Similar Compounds
5-(Trifluoromethyl)pyridine: Similar in structure but differs in the heterocyclic ring.
Trifluoromethylbenzene: Contains a benzene ring instead of thiophene.
Trifluoromethylthiophene: Lacks the aldehyde group.
Uniqueness:
The presence of both the trifluoromethyl group and the aldehyde group in 5-(Trifluoromethyl)thiophene-2-carbaldehyde makes it unique compared to other trifluoromethylated compounds
Properties
IUPAC Name |
5-(trifluoromethyl)thiophene-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3OS/c7-6(8,9)5-2-1-4(3-10)11-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFPFGFTRSMNNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(F)(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
901767-00-8 | |
Record name | 5-(trifluoromethyl)thiophene-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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